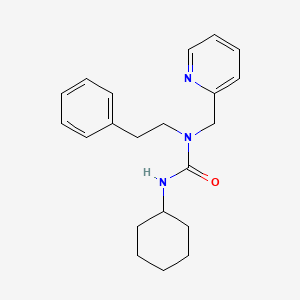![molecular formula C22H26N4O4 B15118594 3-[2-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-2-oxoethyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B15118594.png)
3-[2-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-2-oxoethyl]-2,3-dihydro-1,3-benzoxazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-2-oxoethyl]-2,3-dihydro-1,3-benzoxazol-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines elements of pyridazine, pyrrolidine, and benzoxazole, making it an interesting subject for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-2-oxoethyl]-2,3-dihydro-1,3-benzoxazol-2-one involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the pyridazine and pyrrolidine intermediates, followed by their coupling with benzoxazole derivatives. Common reagents used in these reactions include tert-butyl groups, oxalyl chloride, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-[2-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-2-oxoethyl]-2,3-dihydro-1,3-benzoxazol-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s reactivity.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for synthesizing more complex molecules, this compound can be used in the development of new materials and catalysts.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways and developing new drugs.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new pharmaceuticals targeting specific diseases.
Industry: The compound’s properties could be harnessed for various industrial applications, such as in the production of specialty chemicals or advanced materials.
Mecanismo De Acción
The mechanism of action of 3-[2-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-2-oxoethyl]-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets and pathways. These interactions can include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
6-Tert-butylpyridazin-3-yl derivatives: These compounds share the pyridazine core and may exhibit similar chemical reactivity and biological activity.
Pyrrolidin-1-yl derivatives: Compounds with this moiety can have comparable pharmacological properties and synthetic routes.
Benzoxazol-2-one derivatives: These compounds often have similar structural features and can be used in related applications.
Uniqueness
What sets 3-[2-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-2-oxoethyl]-2,3-dihydro-1,3-benzoxazol-2-one apart is its unique combination of these three moieties, which can result in distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific and industrial fields.
Propiedades
Fórmula molecular |
C22H26N4O4 |
|---|---|
Peso molecular |
410.5 g/mol |
Nombre IUPAC |
3-[2-[3-[(6-tert-butylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C22H26N4O4/c1-22(2,3)18-8-9-19(24-23-18)29-14-15-10-11-25(12-15)20(27)13-26-16-6-4-5-7-17(16)30-21(26)28/h4-9,15H,10-14H2,1-3H3 |
Clave InChI |
UNUUFBKPLBJAKY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=NN=C(C=C1)OCC2CCN(C2)C(=O)CN3C4=CC=CC=C4OC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine](/img/structure/B15118511.png)
![2-[1-(3-Bromopyridin-4-yl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B15118530.png)

![N-[(2,4-dichlorophenyl)methyl]-9-ethyl-9H-purin-6-amine](/img/structure/B15118536.png)
![5-fluoro-N-{[1-(6-fluoroquinazolin-4-yl)piperidin-4-yl]methyl}-N,6-dimethylpyrimidin-4-amine](/img/structure/B15118540.png)
![9-ethyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)-9H-purine](/img/structure/B15118544.png)
![4-cyclopropyl-3-[1-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperidin-4-yl]-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B15118547.png)

![5-Chloro-2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-4-methyl-1,3-benzothiazole](/img/structure/B15118554.png)
![1-[4-(6-Chloro-1,8-naphthyridin-2-yl)piperidin-1-yl]-2-(4-methoxyphenyl)ethan-1-one](/img/structure/B15118561.png)
![3-{5-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-phenylpyridazine](/img/structure/B15118570.png)
![3-cyclopropyl-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B15118578.png)
![3-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)benzonitrile](/img/structure/B15118586.png)
![2-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B15118611.png)
